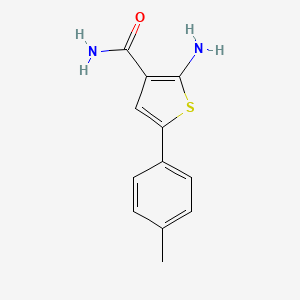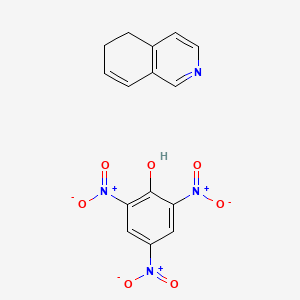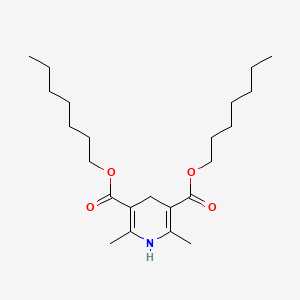
6-(D-(-)-alpha-(4-Methyl-2,3-dioxo-1-piperazinecarboxamido)phenylacetamido)penicillanic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(D-(-)-alpha-(4-Methyl-2,3-dioxo-1-piperazinecarboxamido)phenylacetamido)penicillanic acid is a complex organic compound that belongs to the class of beta-lactam antibiotics. This compound is structurally related to penicillin and is known for its potent antibacterial properties. It is designed to inhibit bacterial cell wall synthesis, making it effective against a wide range of bacterial infections.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(D-(-)-alpha-(4-Methyl-2,3-dioxo-1-piperazinecarboxamido)phenylacetamido)penicillanic acid involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the penicillanic acid core, which is derived from 6-aminopenicillanic acid.
Amidation: The penicillanic acid core undergoes amidation with 4-methyl-2,3-dioxo-1-piperazinecarboxylic acid to form the intermediate compound.
Acylation: The intermediate is then acylated with phenylacetic acid to introduce the phenylacetamido group.
Final Product: The final product, this compound, is obtained after purification and characterization.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized for high yield and purity, ensuring that the final product meets pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylacetamido group.
Reduction: Reduction reactions can occur at the piperazine ring, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, especially at the amide and carboxyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
Oxidation Products: Oxidized derivatives with altered antibacterial properties.
Reduction Products: Reduced derivatives with modified pharmacokinetics.
Substitution Products: Substituted derivatives with potential new biological activities.
Scientific Research Applications
6-(D-(-)-alpha-(4-Methyl-2,3-dioxo-1-piperazinecarboxamido)phenylacetamido)penicillanic acid has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying beta-lactam antibiotic synthesis and reactivity.
Biology: Investigated for its antibacterial activity against various bacterial strains.
Medicine: Explored for its potential use in treating bacterial infections, particularly those resistant to other antibiotics.
Industry: Utilized in the development of new antibacterial agents and formulations.
Mechanism of Action
The compound exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains. This leads to the weakening of the cell wall and eventual lysis of the bacterial cell. The molecular targets include various PBPs, and the pathways involved are crucial for bacterial cell wall biosynthesis.
Comparison with Similar Compounds
Similar Compounds
Penicillin G: A widely used beta-lactam antibiotic with a similar core structure.
Amoxicillin: Another beta-lactam antibiotic with an additional hydroxyl group on the phenyl ring.
Ampicillin: A beta-lactam antibiotic with an amino group on the phenyl ring.
Uniqueness
6-(D-(-)-alpha-(4-Methyl-2,3-dioxo-1-piperazinecarboxamido)phenylacetamido)penicillanic acid is unique due to the presence of the piperazinecarboxamido group, which enhances its antibacterial activity and spectrum. This structural modification allows it to overcome certain bacterial resistance mechanisms, making it a valuable addition to the beta-lactam antibiotic family.
Properties
CAS No. |
59723-60-3 |
|---|---|
Molecular Formula |
C22H25N5O7S |
Molecular Weight |
503.5 g/mol |
IUPAC Name |
(2S,5R,6R)-3,3-dimethyl-6-[[2-[(4-methyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl]amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C22H25N5O7S/c1-22(2)14(20(32)33)27-16(29)13(19(27)35-22)23-15(28)12(11-7-5-4-6-8-11)24-21(34)26-10-9-25(3)17(30)18(26)31/h4-8,12-14,19H,9-10H2,1-3H3,(H,23,28)(H,24,34)(H,32,33)/t12?,13-,14+,19-/m1/s1 |
InChI Key |
JVLJGXUDTPNXKM-YXAHYYACSA-N |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)N4CCN(C(=O)C4=O)C)C(=O)O)C |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)N4CCN(C(=O)C4=O)C)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Butanone, 4-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)-1-phenyl-](/img/structure/B14612707.png)
methanone](/img/structure/B14612718.png)



![4-Methoxy-N-{2-[1-(pyridin-2-yl)propan-2-yl]phenyl}benzamide](/img/structure/B14612758.png)


![Acetamide, 2-chloro-N-[4-(2,3-dihydroxypropoxy)phenyl]-](/img/structure/B14612770.png)



![1-Isocyanato-4-[(propan-2-yl)sulfanyl]benzene](/img/structure/B14612790.png)
